![molecular formula C16H17NO4S B2784087 4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate CAS No. 1018157-09-9](/img/structure/B2784087.png)
4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate
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Description
4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate, also known as ADPBS, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a sulfonamide derivative that has been found to exhibit a range of interesting properties, including anti-inflammatory, analgesic, and anti-tumor effects.
Scientific Research Applications
Antimicrobial Properties
4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate: has been investigated for its antimicrobial potential. Researchers have synthesized novel 1,2,4-triazole derivatives starting from different 4-substituted benzoic acids. These compounds were evaluated for their antimicrobial activities against various bacterial and fungal strains. Preliminary results indicate promising activities, making them worthy of further consideration .
Heterocyclic Chemistry
The compound’s structure includes a 1,2,4-triazole moiety, which is a versatile heterocycle. Heterocycles play a crucial role in drug discovery due to their synthetic and biological importance. Researchers have explored 1,2,4-triazole derivatives for various therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, antifungal, antitubercular, anticancer, and antiviral activities .
Photophysical Properties
Exploring the compound’s photophysical properties (e.g., absorption, fluorescence, phosphorescence) could lead to applications in sensors, imaging agents, or optoelectronic devices.
properties
IUPAC Name |
(4-acetamidophenyl) 3,4-dimethylbenzenesulfonate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-11-4-9-16(10-12(11)2)22(19,20)21-15-7-5-14(6-8-15)17-13(3)18/h4-10H,1-3H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZIODFMGWDRAII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)NC(=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Acetylamino)phenyl 3,4-dimethylbenzenesulfonate |
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